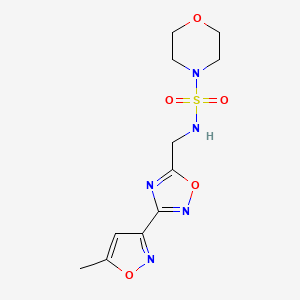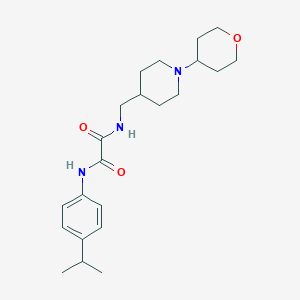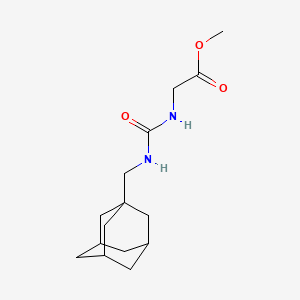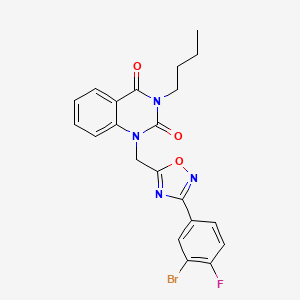![molecular formula C15H20Cl2N2O2S B2543666 N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415603-76-6](/img/structure/B2543666.png)
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide, also known as DSP-4, is a chemical compound that has been extensively studied in the field of neuroscience. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, which play a crucial role in regulating various physiological and behavioral functions.
Mecanismo De Acción
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a selective neurotoxin that targets noradrenergic neurons by selectively binding to the norepinephrine transporter (NET). Once inside the neuron, N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is metabolized to a reactive intermediate that binds irreversibly to the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging norepinephrine into vesicles for release. This leads to the depletion of norepinephrine in the neuron and ultimately results in the death of the neuron.
Efectos Bioquímicos Y Fisiológicos
The depletion of noradrenaline in the brain leads to a variety of biochemical and physiological effects. Studies have shown that N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide treatment leads to a decrease in norepinephrine levels in the brain, which is accompanied by a decrease in the density of noradrenergic neurons. This depletion of noradrenaline has been shown to affect various physiological and behavioral functions, including learning and memory, anxiety, depression, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively destroy these neurons and study the effects of noradrenaline on various physiological and behavioral functions. However, one of the limitations of using N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is that it is a neurotoxin and can lead to the death of neurons. This can make it difficult to interpret the results of experiments, as the effects observed may be due to the depletion of noradrenaline or the death of neurons.
Direcciones Futuras
There are several future directions for research on N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. One area of research is to study the long-term effects of N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide treatment on various physiological and behavioral functions. Another area of research is to study the effects of N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide on different brain regions and circuits. Additionally, researchers can use N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide to study the effects of noradrenaline on various diseases and disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a selective neurotoxin that has been extensively studied in the field of neuroscience. Its selectivity for noradrenergic neurons has allowed researchers to study the role of noradrenaline in various physiological and behavioral functions. While there are limitations to using N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide in lab experiments, it remains a valuable tool for studying the effects of noradrenaline in the brain. Future research on N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide will continue to shed light on the role of noradrenaline in various diseases and disorders.
Métodos De Síntesis
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is synthesized by reacting 2,4-dichlorobenzyl chloride with piperidine in the presence of sodium hydroxide to obtain 1-(2,4-dichlorobenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of triethylamine to obtain N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. The purity of the synthesized compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been widely used in neuroscience research to selectively destroy noradrenergic neurons in animal models. By selectively targeting these neurons, researchers can study the role of noradrenaline in various physiological and behavioral functions. N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been used to study the effects of noradrenaline on learning and memory, anxiety, depression, and drug addiction.
Propiedades
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2S/c16-12-2-1-11(15(17)9-12)10-19-7-5-13(6-8-19)18-22(20,21)14-3-4-14/h1-2,9,13-14,18H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWGZUAFLSXUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)
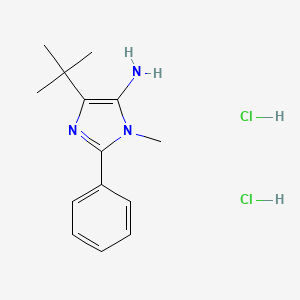
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)



![1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2543592.png)
![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)
![N-[(2-chlorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2543595.png)
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2543597.png)
